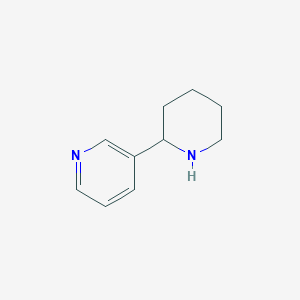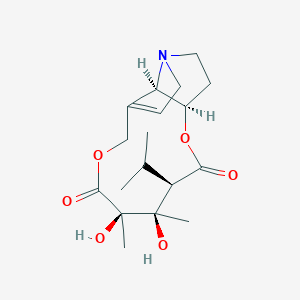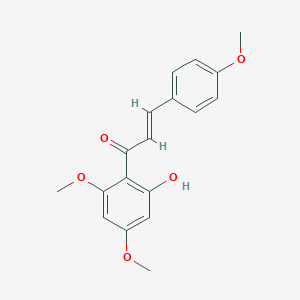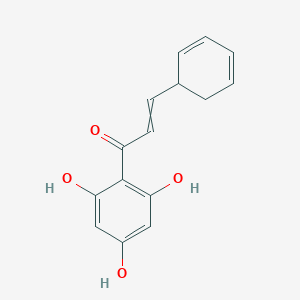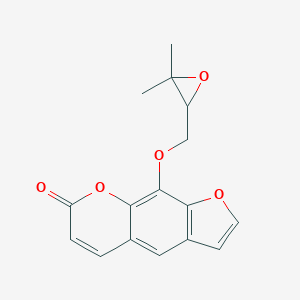
Dihydrogenistein
Descripción general
Descripción
Dihydrogenistein is a metabolite of the soy isoflavone genistin . It is found in a variety of soybeans and soy products . The chemical name for this compound is 4′,5,7-Trihydroxyisoflavan-4-one .
Synthesis Analysis
Genistein is firstly reduced to ®-dihydrogenistein by gut bacteria, which can be further isomerized by keto-enol tautomerization to (S)-dihydrogenistein . This compound is considered a biologically active molecule .
Molecular Structure Analysis
This compound has a molecular formula of C15H12O5 . Its average mass is 272.253 Da and its monoisotopic mass is 272.068481 Da .
Chemical Reactions Analysis
This compound and another isoflavone, demethyltexasin, have been studied for their radical scavenging behavior . The study focused on the influence of the H atom on the radical scavenging behavior .
Physical And Chemical Properties Analysis
This compound is a solid substance with a density of 1.5±0.1 g/cm3 . It has a boiling point of 577.9±50.0 °C at 760 mmHg . Its molar refractivity is 70.3±0.3 cm3 .
Aplicaciones Científicas De Investigación
Isoflavonoid Synthesis and Enzyme Inhibition
Dihydrogenistein, a phytoestrogenic isoflavonoid, has been synthesized as a part of a study exploring its potential as an inhibitor of steroid sulfatase enzymes, which are significant in steroid hormone regulation (Soidinsalo & Wähälä, 2004).
Bacterial Metabolism and Soy Beverage Enrichment
Research has demonstrated the use of recombinant lactic acid bacteria and bifidobacteria for enriching soy beverages in this compound. This process is vital for facilitating the production of equol and 5-hydroxy-equol by intestinal microbiota, which are important for various physiological functions (Peirotén, Gaya, & Landete, 2020).
Intestinal Bacterial Transformation
Studies have shown that this compound is a metabolite formed by the fermentation of genistein with human fecal bacteria, suggesting its role in intestinal health and metabolism (Chang & Nair, 1995).
Isoflavone Conversion by Intestinal Bacteria
Research on the mouse intestine has identified a bacterium, strain Mt1B8, that converts genistein to this compound, further emphasizing the importance of intestinal bacteria in the metabolism of isoflavones (Matthies et al., 2008).
Biological Activity of Isoflavone Metabolites
This compound, synthesized from genistein, has been studied for various biological activities, including antifungal, antibacterial, and topoisomerase inhibition activities, showing its potential in therapeutic applications (Chang, Nair, & Nitiss, 1995).
Gene Expression in Isoflavone Conversion
The human intestinal bacterium Slackia isoflavoniconvertens was shown to convert genistein to this compound, highlighting the metabolic pathways involved in isoflavone transformation and their health implications (Schröder et al., 2013).
First Isoflavanone-Benzofuranone Biflavonoids
The structure and stereochemistry of this compound have been identified in the context of biflavonoids, indicating its structural significance in phytochemistry (Bekker, Brandt, & Ferreira, 1998).
This compound in Human Intestinal Flora
Research has identified this compound-producing bacteria in human feces, suggesting a role in the metabolism and bioavailability of isoflavones in the human digestive system (Tamura, Ohnishi-Kameyama, Nakagawa, & Tsushida, 2007).
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dihydrogenistein interacts with various enzymes, proteins, and other biomolecules. It is produced through the reduction of genistein by gut bacteria . This process involves the enzyme isoflavone synthase, which catalyzes the conversion of naringenin to 2-hydroxy-2,3-dihydrogenistein .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to increase cell growth in a dose-dependent manner in MCF-7 cells, a type of human breast cancer cell . It did not inhibit cell growth at higher concentrations in either estrogen receptor-positive or estrogen receptor-negative human breast cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is believed to be transported by passive diffusion according to the pH-partition hypothesis . It is also suggested that this compound is more permeable than its parent isoflavones, making it difficult to transport by the efflux effect .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. For instance, it has been found that the bioconversion rate of daidzein and genistein by a strain of bacterium was 60.3% and 74.1%, respectively . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolic pathways of isoflavones. It is produced through the reduction of genistein by gut bacteria, a process that involves the enzyme isoflavone synthase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is believed to be transported by passive diffusion according to the pH-partition hypothesis . It is also suggested that this compound is more permeable than its parent isoflavones, making it difficult to transport by the efflux effect .
Propiedades
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGVUYNHDKMLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904153 | |
| Record name | Dihydrogenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrogenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21554-71-2 | |
| Record name | Dihydrogenistein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21554-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrogenistein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021554712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrogenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1514R22R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrogenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dihydrogenistein and where does it come from?
A: this compound is a metabolite of genistein, a prominent isoflavone found in soy products. It is primarily produced through the action of intestinal bacteria on genistein after consumption. [, , , , , ]
Q2: How is this compound produced in the human body?
A: Following the consumption of soy products containing genistein, intestinal bacteria transform genistein into this compound through a reduction reaction. This process is part of the broader metabolism of isoflavones by the gut microbiota. [, , , , ]
Q3: Do all individuals produce this compound after consuming soy products?
A: No, there is significant interindividual variability in the production of this compound and other isoflavone metabolites. This variability is linked to differences in the composition of gut microbiota among individuals. Some individuals may produce higher or lower levels of this compound, while others may produce different metabolites altogether. [, , ]
Q4: How does the structure of this compound compare to genistein?
A: this compound differs from its parent compound, genistein, by the addition of two hydrogen atoms to the C-ring of the isoflavone structure. This change in structure alters its interactions with enzymes and receptors and consequently its biological activity. [, , , ]
Q5: Does the chemical structure of this compound influence its bioactivity?
A: Yes, the structural differences between this compound and other isoflavones like genistein affect their interaction with estrogen receptors and their overall bioactivity. For instance, this compound exhibits a lower binding affinity for estrogen receptors compared to genistein, potentially impacting its estrogenic effects. [, , , ]
Q6: Does this compound exhibit estrogenic activity?
A: this compound, similar to its parent compound genistein, has been shown to interact with estrogen receptors, albeit with a weaker binding affinity compared to genistein or 17β-estradiol. This binding interaction suggests potential estrogenic activity, although its potency might be lower than other estrogenic compounds. [, , ]
Q7: How is this compound absorbed and metabolized in the body?
A: After formation in the gut, this compound, like other isoflavone metabolites, is absorbed into the bloodstream. It is further metabolized primarily in the liver through conjugation reactions, forming glucuronide and sulfate conjugates. These conjugated forms are then excreted in the urine. [, , , ]
Q8: How is this compound typically measured in research studies?
A: The most common method for measuring this compound levels in research is by analyzing urine samples. As this compound is primarily excreted in urine after being metabolized, urine analysis provides a reliable measure of its levels in the body. These analyses typically involve techniques like liquid chromatography coupled with mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC-MS) for accurate identification and quantification of this compound and other isoflavone metabolites. [, , , , ]
Q9: What is the current state of research on this compound?
A: While research on this compound and other isoflavone metabolites is ongoing, it is still in its early stages compared to research on their parent compounds. More studies are needed to fully understand its absorption, metabolism, mechanisms of action, and potential benefits and risks. Future research directions include investigating its specific mechanisms of action, exploring its potential use as a therapeutic agent, and determining the optimal dietary intake for maximizing its potential benefits while minimizing any potential risks. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

